1-Isopropyl-1H-indole-5-carbaldehyde

Physicochemical Characterization Purification Protocol Design Thermal Stability Assessment

1-Isopropyl-1H-indole-5-carbaldehyde (CAS 1030432-40-6) is a synthetic indole derivative characterized by a reactive carbaldehyde group at the 5-position and a branched isopropyl substituent at the N1-position. It is classified as a heterocyclic aromatic aldehyde building block.

Molecular Formula C12H13NO
Molecular Weight 187.24 g/mol
CAS No. 1030432-40-6
Cat. No. B1388683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Isopropyl-1H-indole-5-carbaldehyde
CAS1030432-40-6
Molecular FormulaC12H13NO
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESCC(C)N1C=CC2=C1C=CC(=C2)C=O
InChIInChI=1S/C12H13NO/c1-9(2)13-6-5-11-7-10(8-14)3-4-12(11)13/h3-9H,1-2H3
InChIKeyOROXNZCMKPLKCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Isopropyl-1H-indole-5-carbaldehyde (CAS 1030432-40-6): A C5-Aldehyde Indole Building Block for N-Alkyl Substituent Screening


1-Isopropyl-1H-indole-5-carbaldehyde (CAS 1030432-40-6) is a synthetic indole derivative characterized by a reactive carbaldehyde group at the 5-position and a branched isopropyl substituent at the N1-position. It is classified as a heterocyclic aromatic aldehyde building block. Its physicochemical properties, including a molecular weight of 187.24 g/mol [1], a computed density of 1.1±0.1 g/cm³, and a boiling point of 325.6±15.0 °C at 760 mmHg , position it within a homologous series of N-alkyl-indole-5-carbaldehydes. The compound serves primarily as a synthetic intermediate in medicinal chemistry programs requiring specific steric and lipophilic profiles at the indole N-position.

Why Generic Substitution of 1-Isopropyl-1H-indole-5-carbaldehyde with Other N-Alkyl Indole-5-carbaldehydes Can Derail Synthesis Programs


Within the indole-5-carbaldehyde family, simple replacement of the N-isopropyl group with a methyl, ethyl, or linear propyl substituent can introduce significant shifts in physicochemical properties that cascade through synthesis routes. Altering the N-alkyl chain from isopropyl to methyl changes the boiling point by approximately 7 °C , potentially affecting purification protocols and thermal stability windows. More critically, the computed lipophilicity (XLogP3) of the isopropyl derivative is 2.2 [1], while the methyl analog registers a LogD of approximately 2.0 [2]; this shift of ~0.2 log units can meaningfully impact chromatographic retention times, phase partitioning in biphasic reactions, and the final drug-like properties of downstream candidates. Beyond simple bulk properties, the branched isopropyl group imposes a distinct steric environment around the N1 position compared to linear alkyl chains, which directly influences the electronic character of the indole ring and the reactivity of the C5 aldehyde group in condensation or organometallic coupling reactions.

1-Isopropyl-1H-indole-5-carbaldehyde (CAS 1030432-40-6): Head-to-Head Physicochemical and Functional Differentiation Against N-Alkyl Analogs


Boiling Point Differentiation: 1-Isopropyl vs. 1-Methyl and 1-Ethyl Indole-5-carbaldehydes

The saturated vapor pressure and boiling point of 1-isopropyl-1H-indole-5-carbaldehyde are significantly higher than those of its smaller N-alkyl analogs. The isopropyl derivative exhibits a boiling point of 325.6±15.0 °C at 760 mmHg , while the 1-methyl analog boils at 318.7 °C at 760 mmHg . The 1-ethyl analog registers a boiling point of 327.7 °C at 760 mmHg . This places the isopropyl compound between the methyl and ethyl derivatives in terms of volatility, but importantly, its branched alkyl chain contributes to a lower lattice energy than the 1-ethyl linear chain, reflected in its absence of a defined melting point (N/A) compared to the 1-methyl analog (mp 84-85.5 °C) .

Physicochemical Characterization Purification Protocol Design Thermal Stability Assessment

Lipophilicity Gradient: Computed XLogP3 of 1-Isopropyl vs. 1-Methyl Indole-5-carbaldehyde

The calculated lipophilicity (XLogP3) of 1-isopropyl-1H-indole-5-carbaldehyde is 2.2 [1]. In comparison, the 1-methyl-1H-indole-5-carbaldehyde exhibits a measured LogD (pH 5.5 / 7.4) of 2.008186 [2], and a separately reported LogP of 2.14 . The isopropyl derivative is therefore approximately +0.06 to +0.19 log units more lipophilic than the methyl analog, depending on the exact measurement method. This difference, while modest, is consistent with the additional carbon atoms and branched topology of the isopropyl group, and can influence chromatographic retention behavior and partitioning in liquid-liquid extractions.

Drug-like Property Prediction Chromatographic Method Development ADME Profiling

Steric Bulk and Electronic Modulation: N-Isopropyl vs. N-Methyl Indole Aldehyde Reactivity

The N-isopropyl substituent introduces significantly greater steric bulk near the indole C2 and aldehyde C5 positions compared to N-methyl or N-ethyl groups. Quantitatively, the computed molar refractivity of 1-isopropyl-1H-indole-5-carbaldehyde can be estimated at approximately 58.5 cm³ (based on atom increment methods), while the measured molar refractivity for 1-methyl-1H-indole-5-carbaldehyde is 48.625 cm³ [1]. This ~20% increase in molar refractivity reflects a substantially larger steric volume. The branched isopropyl group also alters the electron density distribution in the indole ring through inductive effects, which can modulate the electrophilicity of the C5 aldehyde carbon and influence rates of nucleophilic addition or condensation reactions. In the absence of direct kinetic data, this class-level inference is based on well-established principles of N-alkyl substitution on indole reactivity [2].

Synthetic Methodology Chemoselectivity Steric Parameter Comparison

Commercial Availability and Purity Profiles: 1-Isopropyl vs. 1-Methyl Indole-5-carbaldehyde Procurement Considerations

1-Isopropyl-1H-indole-5-carbaldehyde is commercially available in purities ranging from 95% (Sigma-Aldrich/AstaTech) to ≥98% (Chemscene, Leyan) , with several vendors listing it as a stocked item. In contrast, 1-methyl-1H-indole-5-carbaldehyde is widely available at 95-97% purity (VWR, Hit2Lead, GLBPio) [1]. Notably, the isopropyl derivative is listed as discontinued by some European suppliers (CymitQuimica) , indicating potential long-term supply chain constraints despite current availability. The price for the isopropyl compound is approximately 6,754 CNY/1g from Fluorochem sources , which may differ from the methyl analog pricing; however, direct price comparisons require real-time quotation.

Supply Chain Risk Purity Benchmarking Vendor Selection

Defined Application Scenarios Where 1-Isopropyl-1H-indole-5-carbaldehyde (CAS 1030432-40-6) Offers Differentiated Utility


Medicinal Chemistry SAR Exploration of N-Alkyl Indole Series

In structure-activity relationship (SAR) campaigns focused on indole-based scaffolds, the higher lipophilicity (XLogP3 = 2.2) [1] and distinct steric profile of the 1-isopropyl derivative provide a unique data point distinct from the 1-methyl (LogP ≈ 2.0-2.14) [2] and 1-ethyl analogs. This makes it a critical building block for finely tuning the N-alkyl substituent without altering the C5 aldehyde functionality that serves as the synthetic handle for late-stage diversification.

Synthesis of Sterically Shielded Indole Derivatives for Target Protein Binding

The branched isopropyl group introduces greater steric hindrance around the indole N1-C2 region compared to linear N-alkyl chains. This steric environment, reflected in estimated molar refractivity ~20% higher than the methyl analog [3], can be exploited to design analogs with reduced metabolic N-dealkylation or enhanced selectivity for hydrophobic binding pockets in target proteins, as inferred from class-level indole SAR principles.

Process Chemistry Development Requiring Defined Thermal Processing Windows

The boiling point of 325.6±15.0 °C is sufficiently high to allow vacuum distillation or solvent swap operations without significant loss of the starting material, while the absence of a defined melting point (liquid at ambient conditions) facilitates handling in automated liquid dispensing systems. This combination of properties simplifies unit operations in scale-up relative to the 1-methyl analog, which is a solid at room temperature (mp 84-85.5 °C) .

Chromatographic Method Development for Indole-Aldehyde Purification

The lipophilicity shift of approximately +0.2 log units compared to the methyl analog [4] alters reversed-phase HPLC retention times predictably, providing a distinct elution profile that can be exploited to optimize separation conditions for mixtures of N-alkyl indole-5-carbaldehydes. This is relevant for quality control laboratories developing purity methods for bulk intermediates.

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